Debenzoic Acid Bromotelmisartan

Description

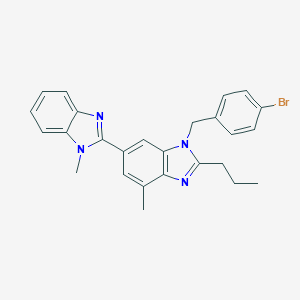

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKCZEMZHFWQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Debenzoic Acid Bromotelmisartan

Strategic Approaches to Debenzoic Acid Bromotelmisartan Synthesis

Convergent synthesis represents a highly efficient strategy for the total synthesis of complex molecules like Telmisartan (B1682998) and its derivatives. nih.gov This approach involves the independent synthesis of key molecular fragments, which are then coupled together in the later stages of the synthetic sequence. In the context of this compound, a convergent synthesis would typically involve the preparation of two primary benzimidazole-containing fragments.

One notable convergent approach involves a Suzuki cross-coupling reaction to unite two functionalized benzimidazole (B57391) units. nih.govgoogle.com This strategy has been successfully employed in the synthesis of Telmisartan and can be adapted for this compound. The key fragments for such a synthesis would be a 2-bromo-1-methylbenzimidazole precursor and a second benzimidazole derivative bearing a boronic acid or ester functionality. nih.govvcu.edu The ability to execute this cross-coupling is predicated on the regiocontrolled synthesis of the 2-bromo-1-methylbenzimidazole intermediate. nih.gov This convergent method offers significant advantages by circumventing many of the challenges associated with earlier, more linear synthetic routes. nih.gov

| Convergent Synthesis Fragment Coupling | |

| Reaction Type | Suzuki Cross-Coupling |

| Key Fragments | 2-Bromo-1-methylbenzimidazole, Potassium (1-(2'-carboxy-[1,1'-biphenyl]-4-yl)-4-methyl-2-propyl-benzimidazole-6-yl)trifluoroborate |

| Catalyst | Homogeneous Palladium Source or Graphene-Supported Palladium Nanoparticles |

| Advantage | High overall yield (reported up to 72-74% for Telmisartan) nih.govgoogle.com |

Decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds by utilizing carboxylic acids as readily available and stable starting materials. nih.govruhr-uni-bochum.de This methodology can be strategically applied to the synthesis of the biaryl core of Telmisartan and its derivatives. nih.govacs.org An efficient synthesis of Telmisartan has been reported that features a decarboxylative cross-coupling of isopropyl phthalate (B1215562) with a 2-(4-chlorophenyl)-1,3-dioxolane (B1582554) as a key step, achieving an 85% yield. nih.govacs.org

| Decarboxylative Cross-Coupling Data | |

| Key Reaction | Cross-coupling of an aryl carboxylate with an aryl halide |

| Reactants Example | Isopropyl phthalate and 2-(4-chlorophenyl)-1,3-dioxolane nih.gov |

| Catalyst System | Copper/Palladium ruhr-uni-bochum.de |

| Key Step Yield | 85% nih.govacs.org |

| Overall Yield (Telmisartan) | 35-36% nih.govruhr-uni-bochum.de |

Key Chemical Reaction Steps in this compound Formation

The formation of this compound hinges on several key chemical transformations that build the heterocyclic core and introduce the necessary functional groups.

More recent and improved methods aim to avoid the use of harsh reagents like PPA. rsc.org One such approach involves the copper-catalyzed cyclization of o-haloarylamidines to construct the bis-benzimidazole structure. rsc.org Another strategy employs a reductive amination-condensation sequence to build the central benzimidazole moiety, which offers excellent regioselectivity. nih.govresearchgate.net This often starts with the reduction of a nitro group to an amine, followed by cyclization. nih.govgoogle.com

| Benzimidazole Formation via Cyclization | |

| Classic Method | Condensation of o-phenylenediamine (B120857) with a carboxylic acid using PPA google.comresearchgate.net |

| Improved Method | Copper-catalyzed cyclization of o-haloarylamidines rsc.org |

| Alternative Method | Reductive amination-condensation sequence nih.govresearchgate.net |

The "bromo" designation in this compound necessitates a specific bromination step. The introduction of a bromine atom at a specific position on the benzimidazole ring or another part of the molecule is a crucial transformation. The regioselective bromination of benzimidazoles can be challenging but is achievable under controlled conditions.

A reported method for the synthesis of a key precursor for a convergent Telmisartan synthesis involves the selective bromination of 1-methylbenzimidazole (B167850) at the 2-position using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF), which can be facilitated by microwave-assisted heating. google.comvcu.edu This method is noted as the first reported selective bromination at the 2-position of a benzimidazole, achieving a high yield of 93%. vcu.edu The formation of dibromo impurities can be a concern in some bromination reactions, highlighting the need for carefully optimized conditions. umich.eduarkat-usa.org

| Selective Bromination of Benzimidazole | |

| Substrate | 1-Methylbenzimidazole |

| Brominating Agent | N-Bromosuccinimide (NBS) google.comvcu.edu |

| Solvent | Tetrahydrofuran (THF) google.com |

| Condition | Microwave-assisted heating google.com |

| Yield | 93% vcu.edu |

Related Synthetic Routes for Telmisartan and Analogous Derivatives

Modern approaches often employ cross-coupling reactions, such as the Suzuki coupling, to construct the key biaryl moiety. nih.govresearchgate.netscholarsresearchlibrary.com One efficient synthesis involves the Suzuki coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, achieving a 90% yield in this key step. nih.govresearchgate.net The synthesis of Telmisartan analogs often involves the N-alkylation of various benzimidazole derivatives with methyl 4'-(bromomethyl)biphenyl-2-carboxylate. researchgate.net These synthetic advancements have not only improved the efficiency and yield but have also addressed environmental and safety concerns by avoiding hazardous reagents. rsc.org

Condensation Reactions for Benzimidazole Derivative Synthesis

The formation of the benzimidazole core is a fundamental step in the synthesis of various pharmaceutical agents. This process typically involves the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent.

The synthesis of the bis-benzimidazole moiety, a precursor to this compound, often starts with the acylation of an amino-benzoic acid ester, followed by a series of transformations including nitration, reduction, and cyclization. scholarsresearchlibrary.comrjpbcs.comnih.gov For instance, the synthesis of Telmisartan as initially developed involves the acylation of 4-amino-3-methylbenzoic acid methyl ester with butyryl chloride. scholarsresearchlibrary.comrjpbcs.comnih.gov This is followed by nitration of the aromatic ring, reduction of the nitro group to an amine, and subsequent cyclization to form the first benzimidazole ring. scholarsresearchlibrary.comrjpbcs.comnih.gov

After the formation of the initial benzimidazole derivative, the carboxylic acid group is typically saponified. scholarsresearchlibrary.comrjpbcs.comnih.gov The resulting free carboxyl group is then condensed with N-methyl-1,2-phenylenediamine to form the bis-benzimidazole structure. scholarsresearchlibrary.comrjpbcs.comnih.gov This condensation is a critical step and can be carried out using various reagents and conditions. Polyphosphoric acid (PPA) at elevated temperatures is one of the reported methods for this cyclization. rjpbcs.comnih.gov

The general principle of benzimidazole synthesis through the condensation of o-phenylenediamines with carboxylic acids or aldehydes is a well-established chemical transformation. organic-chemistry.orgnih.govnih.gov Various catalysts and reaction conditions can be employed to optimize the yield and purity of the resulting benzimidazole derivatives.

Table 1: Key Reactions in Benzimidazole Core Synthesis

| Step | Reactants | Reagents/Conditions | Product | Reference |

| Acylation | 4-amino-3-methylbenzoic acid methyl ester, Butyryl chloride | C6H5Cl, 100°C | 4-(Butyrylamino)-3-methylbenzoic acid methyl ester | rjpbcs.com |

| Nitration | 4-(Butyrylamino)-3-methylbenzoic acid methyl ester | HNO3/H2SO4, 0°C | 4-(Butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester | rjpbcs.com |

| Reduction | 4-(Butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester | Pd/C, 5 bar H2, MeOH | Methyl 3-amino-4-(butyramido)-5-methylbenzoate | rjpbcs.comgoogle.com |

| Cyclization | Methyl 3-amino-4-(butyramido)-5-methylbenzoate | Acetic Acid, 120°C | Benzimidazole derivative | rjpbcs.comnih.gov |

| Saponification | Benzimidazole derivative with ester group | NaOH, MeOH/H2O, 100°C | Benzimidazole derivative with carboxylic acid | rjpbcs.comnih.gov |

| Condensation | Benzimidazole with carboxylic acid, N-methyl-1,2-phenylenediamine | PPA, 150°C | Bis-benzimidazole moiety | rjpbcs.comnih.gov |

N-Alkylation Strategies Utilizing Biphenyl (B1667301) Intermediates

The final key synthetic step in the formation of the direct precursor to Telmisartan involves the N-alkylation of the bis-benzimidazole moiety with a suitable biphenyl intermediate. This reaction attaches the characteristic biphenyl group to the benzimidazole core.

The most commonly employed biphenyl intermediate is a 4'-(bromomethyl)-2-biphenylcarboxylic acid derivative. scholarsresearchlibrary.comrjpbcs.comnih.gov Specifically, tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is frequently used. The alkylation is typically carried out in the presence of a base, which deprotonates the nitrogen of the benzimidazole, making it a more potent nucleophile.

The reaction involves the nucleophilic attack of the benzimidazole nitrogen on the benzylic carbon of the 4'-(bromomethyl) group, resulting in the displacement of the bromide and the formation of a new carbon-nitrogen bond. This N-alkylation step is crucial and its efficiency can be influenced by the choice of base, solvent, and reaction temperature. rjpbcs.comnih.gov Potassium tert-butoxide (t-BuOK) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a common combination for this transformation. rjpbcs.comnih.gov Alternative bases such as potassium hydroxide (B78521) (KOH) have also been reported. scholarsresearchlibrary.com

The use of an ester protecting group on the carboxylic acid of the biphenyl moiety, such as a tert-butyl ester, is a common strategy to prevent unwanted side reactions. rjpbcs.comnih.gov This protecting group is then removed in a final step, typically by hydrolysis under acidic conditions (e.g., with trifluoroacetic acid or methanolic HCl), to yield the final product, Telmisartan. scholarsresearchlibrary.comrjpbcs.com

Table 2: N-Alkylation of Bis-benzimidazole with Biphenyl Intermediates

| Bis-benzimidazole Moiety | Biphenyl Intermediate | Base/Solvent | Product | Reference |

| 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | t-BuOK/DMSO | tert-Butyl 4'-[(4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carboxylate | rjpbcs.comnih.gov |

| 4-methyl-6-(1-methyl-benzimidazol-2-yl)-2-propylbenzimidazole | 2-bromo-4'-bromomethylbiphenyl | t-BuOK/DMA | Intermediate for Telmisartan synthesis | epo.org |

| 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)-1H-benzimidazole | 4'-halomethylbiphenyl-2-carboxylic acid alkyl ester | Base | Telmisartan ester | google.com |

| Benzimidazole derivatives | Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | - | N-alkylated benzimidazole derivatives | researchgate.net |

Preclinical Pharmacological Investigations of Debenzoic Acid Bromotelmisartan

Angiotensin II Type 1 (AT1) Receptor Antagonism

While the parent compound, telmisartan (B1682998), is a well-characterized Angiotensin II Type 1 (AT1) receptor antagonist, no specific studies detailing the AT1 receptor antagonism of Debenzoic Acid Bromotelmisartan have been identified.

Selective Blockade of AT1 Receptors

There are no available research findings that confirm or quantify the selective blockade of AT1 receptors by this compound. Angiotensin II receptor blockers (ARBs) as a class are known to selectively inhibit the binding of angiotensin II to the AT1 receptor. researchgate.net This selective inhibition is a key characteristic of the drug class, with many ARBs demonstrating a significantly higher affinity for the AT1 receptor compared to the AT2 receptor. nih.govdroracle.ai However, without specific experimental data for this compound, its degree of selectivity remains uncharacterized.

Molecular Mechanisms Leading to Vasodilation and Blood Pressure Modulation

The general mechanism for AT1 receptor antagonists involves blocking the effects of angiotensin II, a potent vasoconstrictor. nih.gov This blockade leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. researchgate.net The molecular pathways typically involve the inhibition of angiotensin II-induced smooth muscle contraction. nih.gov However, no studies were found that specifically investigate the molecular mechanisms of vasodilation and blood pressure modulation initiated by this compound.

Influence of Bromine Substitution on Receptor Interaction Dynamics

The introduction of a bromine atom into a molecular structure can influence its pharmacological properties. ump.edu.pl Halogen bonding can alter drug-target interactions, potentially affecting binding affinity and selectivity. ump.edu.pl However, the specific impact of bromine substitution in the context of this compound has not been documented in the available literature.

Impact on Binding Affinity

No studies reporting the binding affinity of this compound for the AT1 receptor have been found. Therefore, it is not possible to provide data on its impact on binding affinity. For context, the binding affinities of several established ARBs have been determined through radioligand binding studies, as shown in the table below.

| Compound | Binding Affinity (pKi) |

| Candesartan | 8.61 ± 0.21 |

| Telmisartan | 8.19 ± 0.04 |

| Valsartan | 7.65 ± 0.12 |

| Losartan | 7.17 ± 0.07 |

| (Data sourced from a study on the binding affinity of various AT1 antagonists) researchgate.net |

Comparative Pharmacological Profiling with Telmisartan and Other Analogs

No preclinical or clinical studies have been published that compare the pharmacological profile of this compound with telmisartan or any other analogs. Comparative studies are essential to understand the relative efficacy and potency of new derivatives. nih.govnih.govmedrech.com For example, telmisartan itself has been compared with other ARBs like valsartan and losartan, demonstrating differences in their antihypertensive effects and duration of action. nih.gov However, this compound has not been included in any such reported comparisons.

Assessment of Enhanced Solubility Characteristics

The solubility of a drug substance is a critical determinant of its oral bioavailability. For a compound like this compound, a comprehensive assessment of its solubility in various aqueous and non-aqueous media would be a fundamental preclinical step.

Hypothetical Research Findings:

A hypothetical study might investigate the solubility of this compound in comparison to a parent compound, such as Telmisartan, across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). The data would typically be presented in a tabular format.

Table 1: Hypothetical Aqueous Solubility of this compound vs. Telmisartan

| pH | This compound (μg/mL) | Telmisartan (μg/mL) |

|---|---|---|

| 1.2 | Data not available | Data not available |

| 4.5 | Data not available | Data not available |

| 6.8 | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual solubility data for this compound was found in the public domain.

Evaluation of Improved Permeability and its Implications for Drug Delivery

Intestinal permeability is another key factor influencing the rate and extent of drug absorption. In vitro models, such as the Caco-2 cell monolayer assay, are commonly employed to predict the in vivo permeability of a compound.

Hypothetical Research Findings:

A study evaluating the permeability of this compound would likely determine its apparent permeability coefficient (Papp) across Caco-2 cell monolayers in both the apical-to-basolateral and basolateral-to-apical directions. This would help to understand its potential for intestinal transport and whether it is a substrate for efflux transporters.

Table 2: Hypothetical Caco-2 Permeability of this compound

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|---|

| This compound | A → B | Data not available | Data not available |

| This compound | B → A | Data not available | |

| Control (e.g., Propranolol) | A → B | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual permeability data for this compound was found in the public domain.

Potential for Improved Oral Absorption

The combination of solubility and permeability data provides an indication of a compound's potential for oral absorption. The Biopharmaceutics Classification System (BCS) is often used to categorize drugs based on these properties.

Hypothetical Research Findings:

Based on its physicochemical properties, this compound would be hypothetically classified into one of the four BCS classes. This classification would then guide further formulation development strategies to optimize its oral bioavailability. Without experimental data, any assignment to a BCS class would be purely speculative.

Cellular and Molecular Pathway Interrogations in In Vitro Models

To understand the pharmacological activity of this compound, in vitro studies would be necessary to investigate its interaction with relevant cellular and molecular targets. Given its structural relationship to Telmisartan, a primary focus would be its effect on the angiotensin II type 1 (AT₁) receptor.

Hypothetical Research Findings:

A series of in vitro assays could be conducted to determine the binding affinity and functional activity of this compound at the AT₁ receptor. This would involve radioligand binding assays to determine its inhibitory constant (Ki) and functional assays to measure its ability to antagonize angiotensin II-induced signaling pathways, such as intracellular calcium mobilization or inositol phosphate production.

Table 3: Hypothetical In Vitro AT₁ Receptor Activity of this compound

| Assay Type | Parameter | This compound | Telmisartan (for comparison) |

|---|---|---|---|

| Radioligand Binding | Ki (nM) | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual in vitro activity data for this compound was found in the public domain.

Analytical and Characterization Methodologies for Debenzoic Acid Bromotelmisartan

Spectroscopic and Chromatographic Methods for Compound Characterization

The structural elucidation and characterization of Debenzoic Acid Bromotelmisartan rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about its molecular structure, mass, and purity.

Spectroscopic Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information, aiding in the confirmation of its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. Characteristic absorption bands for carboxylic acids, aromatic rings, and other functional moieties help to confirm the compound's structure.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is the cornerstone for assessing the purity of this compound. chemmethod.comchemmethod.comtandfonline.comchitkara.edu.inresearchgate.net A well-developed HPLC method can effectively separate the compound from Telmisartan (B1682998) and other related impurities. chemmethod.comchemmethod.comtandfonline.com The choice of a suitable stationary phase (e.g., C18 or C8 column) and mobile phase composition is critical for achieving optimal separation. chemmethod.comchemmethod.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an evolution of HPLC, offers higher resolution, faster analysis times, and improved sensitivity, making it a valuable tool for the analysis of this compound and its related substances. ijprajournal.com

A typical HPLC method for the analysis of Telmisartan and its impurities, which would be applicable to this compound, is summarized in the table below.

| Parameter | Typical Conditions |

| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C18 column chemmethod.comchemmethod.com |

| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water chemmethod.comchemmethod.com |

| Mobile Phase B | Acetonitrile chemmethod.comchemmethod.com |

| Elution Mode | Gradient chemmethod.comchemmethod.comtandfonline.com |

| Flow Rate | 0.8 - 1.0 mL/min chemmethod.comtandfonline.compensoft.net |

| Column Temperature | 25 °C - 40 °C chemmethod.comtandfonline.com |

| Detection Wavelength | 230 nm chemmethod.comchemmethod.comtandfonline.com |

| Injection Volume | 10 µL chemmethod.com |

Development and Validation of Analytical Procedures for Purity and Identity

The development and validation of analytical methods for this compound are governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgamsbiopharma.comeuropa.euikev.orgeuropa.eu A validated method ensures that the analytical procedure is suitable for its intended purpose, providing reliable and accurate results. amsbiopharma.com

The validation process encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.comikev.org For chromatographic methods, this is often demonstrated by achieving adequate resolution between the peak of this compound and other potential compounds. ikev.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comikev.org This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. ikev.org

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.comikev.org Accuracy is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. chemmethod.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemmethod.comchemmethod.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. pensoft.net

The table below summarizes typical validation parameters and acceptance criteria for an HPLC method for the quantification of impurities like this compound.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The analyte peak is well-resolved from other peaks. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 pensoft.net |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | ≤ 2.0% |

| Precision (Intermediate, %RSD) | ≤ 2.0% |

| Robustness | No significant impact on results from minor variations in method parameters. |

Application of Stable Isotopes in Preclinical Research

Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development. acs.orgnih.govresearchgate.net The use of a deuterated analog, such as this compound-d4, offers significant advantages in preclinical research. musechem.com

In drug metabolism studies, stable isotope-labeled compounds are used to trace the metabolic fate of a drug or compound in a biological system. acs.org By administering a mixture of the unlabeled and labeled compound, metabolites can be readily identified by the characteristic isotopic pattern detected by mass spectrometry. This "isotope cluster" or "doublet" allows for the rapid differentiation of drug-related material from endogenous matrix components.

Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, are greatly enhanced by the use of stable isotope-labeled internal standards. acanthusresearch.com this compound-d4 can serve as an ideal internal standard for the quantitative analysis of the unlabeled compound in biological matrices such as plasma, urine, and feces using Liquid Chromatography-Mass Spectrometry (LC-MS). acanthusresearch.comresearchgate.netscispace.com

The use of a stable isotope-labeled internal standard like this compound-d4 is considered the gold standard in quantitative bioanalysis for several reasons: acanthusresearch.comresearchgate.net

Correction for Matrix Effects: The labeled standard co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source, thereby correcting for these matrix effects. nih.gov

Improved Precision and Accuracy: By accounting for variations in sample preparation, extraction recovery, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method. acanthusresearch.comresearchgate.net

Similar Physicochemical Properties: The deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process. acanthusresearch.com

The key properties of this compound and its deuterated analog for use in LC-MS based research are highlighted below.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Role in LC-MS Analysis |

| This compound | C₂₆H₂₁BrN₄O₂ | 516.08 | Analyte |

| This compound-d4 | C₂₆H₁₇D₄BrN₄O₂ | 520.10 | Internal Standard |

Advanced Research Applications and Future Directions for Debenzoic Acid Bromotelmisartan

Utility as a Pharmacological Tool Compound

As a derivative of Telmisartan (B1682998), Debenzoic Acid Bromotelmisartan holds potential as a valuable tool for detailed pharmacological studies. Its unique structural modifications, specifically the replacement of the carboxylic acid group with a bromine atom, could offer new insights into receptor interactions and metabolic processes.

Exploration of Angiotensin Receptor Interactions

The primary mechanism of action for Telmisartan and other ARBs is the selective blockade of the angiotensin II type 1 (AT1) receptor, which leads to vasodilation and a reduction in blood pressure. nih.gov The affinity and binding characteristics of these drugs to the AT1 receptor are crucial for their therapeutic efficacy. For instance, Telmisartan exhibits a high binding affinity for the AT1 receptor. nih.govresearchgate.net

This compound, with its distinct bromo substitution, could serve as a molecular probe to further elucidate the binding pocket of the AT1 receptor. Comparative binding assays between Telmisartan and this compound could reveal the significance of the carboxylic acid moiety in receptor affinity and selectivity. Such studies might involve radioligand binding assays to determine the inhibition constant (Ki) of this compound for the AT1 receptor, providing a quantitative measure of its binding affinity.

Table 1: Comparative Binding Affinities of Select ARBs for the AT1 Receptor

| Compound | pKi |

| Candesartan | 8.61 ± 0.21 |

| Telmisartan | 8.19 ± 0.04 |

| Valsartan | 7.65 ± 0.12 |

| Losartan | 7.17 ± 0.07 |

This table, adapted from a study on various ARBs, illustrates the range of binding affinities observed within this class of drugs. researchgate.net A similar analysis for this compound would be invaluable.

Investigation of Drug Metabolism Pathways

The metabolism of a drug significantly influences its pharmacokinetic profile and potential for drug-drug interactions. Telmisartan is primarily metabolized through glucuronidation, a Phase II metabolic reaction, and is not significantly metabolized by the cytochrome P450 (CYP) enzyme system. wikipedia.orgnih.gov This metabolic pathway contributes to its long half-life and low potential for CYP-mediated drug interactions. researchgate.net

Studying the metabolism of this compound could provide critical information on how the structural change affects its biotransformation. In vitro studies using human liver microsomes could identify the major metabolic pathways and the enzymes involved. It would be particularly interesting to investigate if the bromo substitution introduces new metabolic "soft spots" that could lead to different metabolites compared to Telmisartan.

Role in Novel Antihypertensive Agent Development

The development of new and improved antihypertensive drugs is an ongoing effort in medicinal chemistry. The structural backbone of existing drugs often serves as a starting point for the design of new therapeutic agents with enhanced properties.

This compound as a Lead Structure for Therapeutic Optimization

A lead structure is a chemical compound that has pharmacological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic parameters. While this compound is identified as an impurity of Telmisartan, its unique structure could be viewed as a lead for developing new ARBs. wikipedia.org

Medicinal chemists could systematically modify the structure of this compound to explore structure-activity relationships (SAR). For example, the bromine atom could be replaced with other functional groups to modulate lipophilicity, electronic properties, and ultimately, biological activity. The goal would be to identify derivatives with improved affinity for the AT1 receptor, enhanced metabolic stability, or novel pharmacological profiles.

Strategies for Developing New Angiotensin Receptor Blockers

The development of ARBs has evolved from early peptide antagonists to the current non-peptide "sartans." wikipedia.org A key strategy in the design of new ARBs involves modifying the biphenyl-tetrazole scaffold, a common feature in many existing drugs. nih.gov

The structure of this compound, which deviates from the typical acidic moiety of most ARBs, could inspire the exploration of novel bioisosteres for the carboxylic acid or tetrazole group. This could lead to the discovery of new chemical classes of ARBs with potentially different pharmacological properties, such as dual-acting agents that target multiple components of the renin-angiotensin system or possess beneficial effects on metabolic parameters.

Emerging Research Avenues and Unexplored Potentials

Beyond its direct application in hypertension research, the unique chemical properties of this compound may open doors to other research areas. For instance, the bromine atom could be utilized for radiolabeling, enabling in vivo imaging studies to track the distribution of the compound and its interaction with target tissues.

Furthermore, exploring the off-target effects of this compound could reveal novel biological activities. While the primary focus would be on the AT1 receptor, investigating its interaction with other receptors and enzymes could uncover unexpected therapeutic opportunities. The development of highly specific and potent ARBs continues to be an active area of research, and compounds like this compound, even as impurities, can provide valuable chemical diversity for future drug discovery efforts.

Investigation of Diverse Therapeutic Applications Beyond Primary Antihypertensive Action

The therapeutic potential of Telmisartan, and by extension its derivatives like this compound, extends far beyond its function as an angiotensin II type 1 (AT1) receptor blocker. researchgate.netdoaj.org A significant body of research highlights Telmisartan's multifaceted pharmacological profile, which is largely attributed to its unique partial agonism of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net This dual activity imparts anti-inflammatory, antioxidant, and antiproliferative properties, opening up a wide array of potential therapeutic applications. researchgate.net

Anti-inflammatory and Metabolic Effects:

Telmisartan has demonstrated notable anti-inflammatory effects, which are crucial in the management of conditions such as atherosclerosis and diabetic nephropathy. researchgate.net Its ability to modulate PPAR-γ is central to these effects. Research suggests that this pathway could be harnessed for the treatment of various metabolic disorders. researchgate.net For instance, a genetics-informed drug repurposing framework has identified Telmisartan as a candidate for the treatment of type 2 diabetes. medrxiv.org Studies have shown that users of Telmisartan have a reduced incidence of type 2 diabetes compared to users of other antihypertensive drugs. medrxiv.org

Anticancer Potential:

Emerging research has also pointed towards the potential anticancer activities of Telmisartan. researchgate.net It has been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines. researchgate.net The proposed mechanisms for these effects are diverse and include the modulation of signaling pathways crucial for cancer cell survival and proliferation. researchgate.net The potential for derivatives like this compound to be investigated for similar or enhanced anticancer properties is a significant area for future research.

Neuroprotective Properties:

The diverse pharmacological actions of Telmisartan also include neuroprotective effects. researchgate.net This has led to investigations into its potential for treating central nervous system disorders. researchgate.net The anti-inflammatory and antioxidant properties are key to its neuroprotective potential, suggesting that this compound could be explored for applications in neurodegenerative diseases.

Potential for Integration into Multi-Target Drug Discovery Strategies

The dual mechanism of action of Telmisartan, acting as both an AT1 receptor blocker and a partial PPAR-γ agonist, positions it as an ideal candidate for multi-target drug discovery strategies. researchgate.net This approach to drug development aims to design single molecules that can interact with multiple targets, potentially leading to enhanced therapeutic efficacy and a better side-effect profile compared to combination therapies.

The integration of a compound like this compound into such a strategy would leverage the synergistic effects of its multiple actions. For example, in the context of cardiovascular disease, the combination of AT1 receptor blockade and PPAR-γ activation could provide comprehensive vascular protection. oup.com This is because it would not only control blood pressure but also address the underlying inflammation and metabolic dysregulation that contribute to cardiovascular pathologies. nih.gov

The development of new benzimidazole (B57391) derivatives, the class of compounds to which Telmisartan and its derivatives belong, is an active area of research. researchgate.net The goal is to synthesize novel compounds with optimized multi-target activity and improved pharmacokinetic profiles. researchgate.net this compound represents one such compound that warrants further investigation to fully characterize its multi-target profile and to explore its full therapeutic potential in a range of complex diseases.

Q & A

Basic Research Questions

Q. How is Debenzoic Acid Bromotelmisartan structurally characterized in impurity profiling studies?

- Methodological Answer : Structural characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of bromine atoms and aromatic protons in the structure .

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Determine molecular weight (473.42 g/mol) and fragmentation patterns to distinguish it from related impurities like Telmisartan Dibromo Acid (370.04 g/mol) .

- Elemental Analysis : Validate the molecular formula (C₂₆H₂₅BrN₄) by quantifying carbon, hydrogen, bromine, and nitrogen content .

Q. What are the key steps to ensure purity when synthesizing this compound?

- Methodological Answer :

- Reagent Quality : Use high-purity (>98%) starting materials, verified via certificates of analysis (CoA) from suppliers .

- Chromatographic Monitoring : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to track reaction progress and isolate the target compound .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove byproducts like 1-Hydroxy-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid (234.26 g/mol) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers at -20°C to prevent degradation. Confirm stability via periodic HPLC analysis .

- Safety Protocols : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation/contact; if exposed, follow emergency rinsing protocols (15+ minutes under water) .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the synthesis pathways of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters like reaction temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading to optimize yield .

- Kinetic Studies : Monitor intermediates using time-sampled HPLC-MS to identify rate-limiting steps .

- Scale-Up Challenges : Address mixing efficiency and heat transfer discrepancies between lab-scale and pilot-scale reactors .

Q. How should researchers address contradictory results in stability studies of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments with standardized buffers (pH 2–12) and controlled temperature (±0.5°C) to isolate variables .

- Degradation Product Analysis : Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the benzimidazole ring) and quantify half-lives .

- Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-experimental variability and confirm significance thresholds (p < 0.05) .

Q. What chromatographic methods are recommended for separating this compound from related Telmisartan impurities?

- Methodological Answer :

- Column Selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 250 mm, 5 µm) for high-resolution separation .

- Mobile Phase Optimization : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (30% → 70% over 20 minutes) .

- Detection Parameters : Set UV detection at 254 nm to capture aromatic absorption bands .

Q. How can nonclinical data be integrated into pharmacological studies of this compound?

- Methodological Answer :

- Data Synthesis : Compile pharmacokinetic (e.g., bioavailability, half-life) and toxicity profiles from animal models, cross-referenced with structural analogs like Bromperidol Decanoate (574.56 g/mol) .

- Mechanistic Hypotheses : Use molecular docking simulations to predict interactions with angiotensin II receptors, guided by the compound’s brominated aromatic core .

Key Notes

- Safety Compliance : Always consult compound-specific SDS for hazard handling, as general protocols (e.g., PPE, emergency rinsing) may not cover all risks .

- Reproducibility : Document experimental parameters (e.g., HPLC gradients, reaction scales) in supplementary materials to enable replication .

- Ethical Reporting : Disclose limitations in generalizability if sex/gender dimensions of pharmacological effects are unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.